2-Chloro-3-chloromethyl-7-fluoroquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-chloromethyl-7-fluoroquinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline with chloromethylating agents under controlled conditions to introduce the chloromethyl group at the 3-position . The fluorine atom is then introduced at the 7-position through electrophilic fluorination reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-chloromethyl-7-fluoroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Quinoline N-oxides are common products of oxidation reactions.
Reduction Products: Dihydroquinoline derivatives are typically formed during reduction reactions.
Scientific Research Applications
2-Chloro-3-chloromethyl-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-chloromethyl-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-chloromethylquinoline: Lacks the fluorine atom at the 7-position, which may affect its biological activity and chemical reactivity.
2-Chloro-7-fluoroquinoline: Lacks the chloromethyl group at the 3-position, which can influence its interaction with nucleophiles and other reagents.
3-Chloro-7-fluoroquinoline: Similar structure but different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness
2-Chloro-3-chloromethyl-7-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-7-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c11-5-7-3-6-1-2-8(13)4-9(6)14-10(7)12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEYLYBSAMIXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588985 | |
Record name | 2-Chloro-3-(chloromethyl)-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-38-1 | |
Record name | 2-Chloro-3-(chloromethyl)-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948291-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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